[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol
Description
[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylmethanol group
Properties
IUPAC Name |
[3-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12-11-21-16(17-12)19-7-5-14(6-8-19)18-15-4-2-3-13(9-15)10-20/h2-4,9,11,14,18,20H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFQCEDOLRNTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)NC3=CC=CC(=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring. The final step involves the coupling of these intermediates with a phenylmethanol derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylmethanol group yields an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol
- [4-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol
- [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]ethanol
Uniqueness
What sets [3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol apart from similar compounds is its specific substitution pattern and the presence of the phenylmethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
